(R)-2-Amino-3-(tert-butoxy)propanamide Hydrochloride
Description
(R)-2-Amino-3-(tert-butoxy)propanamide Hydrochloride (CAS: 323587-47-9) is a chiral amino acid derivative characterized by a tert-butoxy group at the third carbon and an amino group at the second carbon of a propanamide backbone. Its molecular formula is C₇H₁₆N₂O₂·HCl, with a molecular weight of 196.67 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents compared to its free base form. It is commonly used as a building block in peptide synthesis, particularly where steric protection of functional groups is required .
Properties
Molecular Formula |
C7H17ClN2O2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H2,9,10);1H |
InChI Key |
ILMXLHZQMSVFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the use of tert-butyl esters as protecting groups for amino acids. The reaction conditions often include the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to afford tert-butyl esters with free amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO4 or OsO4.
Reduction: Employing reducing agents like LiAlH4 or NaBH4.
Substitution: Reactions with nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, OsO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
(R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride serves as a versatile building block in organic synthesis. It is often used to create more complex molecules through various chemical reactions, including:
- Amide Formation : The compound can react with carboxylic acids or their derivatives to form stable amides.
- Protecting Group Strategy : Its tert-butoxy group can act as a protecting group for amino acids during multi-step syntheses.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential, particularly in drug development. Key areas of investigation include:
- Analgesic Properties : Similar compounds have demonstrated significant analgesic effects by modulating pain pathways, suggesting that (R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride may have similar applications .
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties against specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Biochemical Studies
The compound is investigated for its role in various biochemical pathways and enzyme interactions:
- Enzyme Substrate/Inhibitor : It may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. This property is crucial for understanding its mechanism of action in biological systems.
Neuropharmacological Research
This compound's interaction with neurotransmitter systems has been studied for potential applications in treating neurological disorders:
- Modulation of Glutamate Transporters : The compound's ability to interact with glutamate transporters suggests a role in modulating neurotransmitter levels, which could be beneficial for conditions like epilepsy or depression .
Case Study 1: Analgesic Effects
A study examining analogs of (R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride found that these compounds significantly reduced pain responses in animal models. The mechanisms involved included modulation of opioid receptors and inhibition of inflammatory mediators, indicating potential use in pain management therapies .
Case Study 2: Anticancer Potential
Research on similar amide compounds revealed that they exhibited potent antiproliferative activity against breast cancer cell lines. The introduction of specific amino acid linkers enhanced their efficacy, demonstrating the importance of structural modifications on biological activity .
Case Study 3: Neuropharmacological Effects
Investigations into the neuropharmacological properties of (R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride have shown promising results regarding its ability to influence neurotransmitter dynamics. This suggests potential therapeutic applications in neurodegenerative diseases where neurotransmitter balance is disrupted .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-Forms
The (S)-enantiomer (CAS: 323587-47-9) shares the same molecular formula but differs in stereochemistry. While both enantiomers serve as intermediates in peptide synthesis, their chiral centers influence interactions with biological targets. For example, the (S)-form is listed in peptide catalogs as H-Ser(tB)-NH₂·HCl , highlighting its role in serine-derived sequences . The (R)-form, though less documented, may exhibit distinct binding affinities in chiral environments .
Free Base vs. Hydrochloride Salt
The free base (R)-3-(tert-butoxy)-2-aminopropanamide (CAS: 614731-01-0) has a molecular weight of 160.21 g/mol (C₇H₁₆N₂O₂) . The hydrochloride form increases water solubility and stability, making it preferable for laboratory use.
| Property | Hydrochloride Salt | Free Base | Reference |
|---|---|---|---|
| Molecular Weight | 196.67 g/mol | 160.21 g/mol | |
| Solubility | High in polar solvents | Moderate in organic solvents |
Substituent Variations
a. Hydroxyphenyl Substituent
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide Hydrochloride (CAS: 117888-79-6) replaces the tert-butoxy group with a 4-hydroxyphenyl moiety. Its molecular weight is 216.67 g/mol (C₉H₁₃ClN₂O₂) .
b. Benzyloxy Substituent
Compounds like 2-amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (, Entry 13) feature a benzyloxy group. These derivatives are explored for bioactivity, though the tert-butoxy variant offers superior steric protection in synthetic applications .
Functional Group Modifications
a. Ester Derivatives
Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride (CAS: 1628612-41-8) replaces the amide with an ester, altering reactivity. The ester is more prone to hydrolysis, limiting its utility in stable peptide bonds .
| Property | Amide (Target) | Ester (CAS 1628612-41-8) | Reference |
|---|---|---|---|
| Functional Group | -CONH₂ | -COOCH₃ | |
| Stability | High | Moderate |
b. Sulfur-Containing Analogs
(2R)-2-Amino-3-[(acetamidomethyl)sulfanyl]propanamide hydrochloride (CAS: 1233501-76-2) incorporates a sulfur atom, which may enhance metal-binding properties but reduce hydrophobicity compared to the tert-butoxy group .
Biological Activity
(R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride is a chiral compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The primary mechanism of action for (R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride involves the formation of stable amide bonds with primary amines, which may influence various biochemical pathways. This interaction is crucial for its potential analgesic effects, as similar compounds have demonstrated significant activity in modulating pain pathways .
Biological Activity Overview
The biological activity of (R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride can be summarized in the following key areas:
- Analgesic Effects : Peptides related to this compound have shown potent analgesic properties, indicating potential use in pain management therapies.
- Anticancer Potential : Research indicates that derivatives of this compound may exhibit anticancer activity, particularly against specific cancer cell lines.
- Neuropharmacological Effects : The compound's interaction with glutamate transporters suggests a role in modulating neurotransmitter levels, which could be beneficial in treating neurological disorders.
1. Analgesic Properties
A study exploring the analgesic effects of similar amide compounds revealed that they significantly reduced pain responses in animal models. The mechanisms involved include modulation of opioid receptors and inhibition of inflammatory mediators.
2. Anticancer Activity
Recent investigations into the structure-activity relationship (SAR) of various derivatives, including (R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride, demonstrated promising anticancer effects. For instance, compounds derived from this scaffold exhibited IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 and HCT116 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 7.01 ± 0.60 |
| Compound B | HCT116 | 8.55 ± 0.35 |
| Compound C | A549 | 14.31 ± 0.90 |
3. Neuropharmacology
The compound has been shown to enhance glutamate uptake in glial cells, indicating its potential as a positive allosteric modulator (PAM) of glutamate transporters like EAAT2 . This mechanism is particularly relevant for conditions such as epilepsy and other neurological disorders.
Biochemical Pathways
The interactions of (R)-2-Amino-3-(tert-butoxy)propanamide hydrochloride with biochemical pathways include:
- Tyrosine Metabolism : The compound may influence the metabolism of tyrosine, a precursor for neurotransmitters.
- Inflammatory Pathways : Its analgesic effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of pain signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-Amino-3-(tert-butoxy)propanamide Hydrochloride?
- Methodological Answer : A common approach involves acid-mediated deprotection of tert-butoxy-protected intermediates. For example, hydrogen chloride (HCl) in ethyl acetate can selectively remove tert-butyl groups under mild conditions (0–5°C), followed by crystallization to isolate the hydrochloride salt . Optimization of reaction time (e.g., 16 hours) and stoichiometry (e.g., 11.4 equivalents of HCl) is critical for high yield and purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry and purity via ¹H/¹³C NMR, focusing on signals for the tert-butoxy group (~1.2 ppm for tert-butyl protons) and the amide backbone .
- Mass Spectrometry : Validate molecular weight (196.68 g/mol for the (S)-enantiomer; adjust for (R)-form) using ESI-MS or MALDI-TOF .
- HPLC : Chiral columns (e.g., Chiralpak® AD-H) can resolve enantiomeric impurities, ensuring >98% enantiomeric excess for the (R)-form .
Q. How does solubility vary across solvents, and how can this inform experimental design?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Solubility in aqueous buffers (pH 4–7) should be empirically tested due to potential hydrolysis of the tert-butoxy group .
Advanced Research Questions
Q. How does stereochemistry [(R) vs. (S)] impact biological activity or binding affinity?
- Methodological Answer : Enantiomeric differences can drastically alter interactions with chiral biomolecules. For example, the (S)-enantiomer (CAS 323587-47-9) is a serine derivative used in peptide synthesis, while the (R)-form may exhibit distinct protease inhibition profiles . Researchers should:
- Compare both enantiomers in enzyme assays (e.g., serine proteases).
- Use molecular docking to predict binding poses influenced by stereochemistry.
Q. What strategies mitigate instability of the tert-butoxy group under acidic or basic conditions?
- Methodological Answer : The tert-butoxy group is prone to hydrolysis in strongly acidic (pH <2) or basic (pH >10) environments. To enhance stability:
- Use buffered solutions (pH 5–7) for in vitro studies.
- Replace tert-butoxy with more stable protecting groups (e.g., benzyl) if synthetic goals permit .
Q. How can researchers resolve contradictions in enantiomeric purity reported across commercial sources?
- Methodological Answer : Discrepancies often arise from inadequate chiral resolution during synthesis. To ensure quality:
- Validate supplier data with in-house chiral HPLC.
- Synthesize the (R)-enantiomer via asymmetric catalysis (e.g., using chiral auxiliaries or enzymes) to bypass reliance on commercial sources .
Q. What role does this compound play in drug discovery, particularly for protease inhibitors?
- Methodological Answer : The tert-butoxy group enhances membrane permeability in peptidomimetics. For example, similar compounds are used in SARS-CoV-2 main protease inhibitors, where the tert-butoxy moiety improves metabolic stability . Researchers should:
- Screen derivatives for IC₅₀ values against target proteases.
- Assess pharmacokinetics (e.g., half-life) in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
